Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

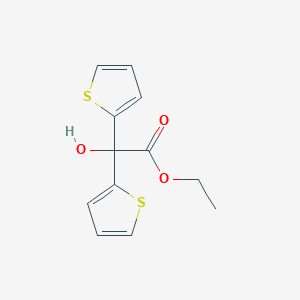

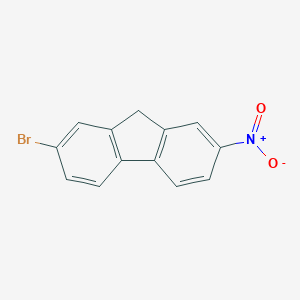

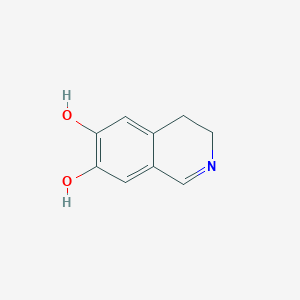

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations . It has a molecular formula of C12H12O3S2 and a molecular weight of 268.35188 .

Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate can be achieved from 2-THIENYLLITHIUM and ETHYL THIOPHENE-2-GLYOXYLATE . In one example, a stirred solution of oxo-thiophen-2-yl-acetic acid ethyl ester was combined with thiophen-2-yl-magnesium bromide in dry diethyl ether at -60℃ under an atmosphere of nitrogen .Molecular Structure Analysis

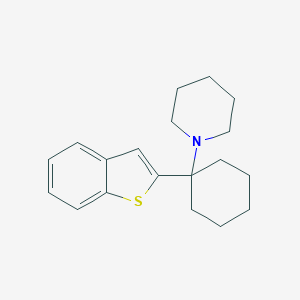

The molecular structure of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate consists of a five-membered thiophene ring with a sulfur atom, attached to an ethyl ester group . The InChI key is UPTVHSCRWQCIOS-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has a melting point of 53-56 °C and a boiling point of 146-146.5 °C (Press: 2 Torr) . Its density is predicted to be 1.347±0.06 g/cm3 . The compound should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have been used by a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate a potential candidate for such applications.

Organic Semiconductors

Thiophene-mediated molecules, including Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have a prominent role in the advancement of organic semiconductors . This opens up possibilities for its use in the electronics industry.

Organic Field-Effect Transistors (OFETs)

The compound can also be used in the fabrication of organic field-effect transistors (OFETs) . This is due to the unique properties of thiophene-based molecules.

Organic Light-Emitting Diodes (OLEDs)

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate can be used in the fabrication of organic light-emitting diodes (OLEDs) . This is because thiophene-based molecules are known to exhibit properties suitable for OLEDs.

Pharmacological Properties

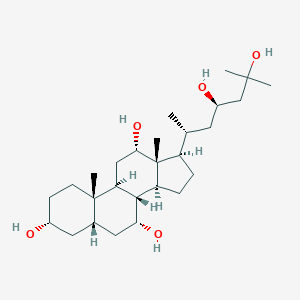

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate could potentially be used in the development of new drugs.

Chemosensors

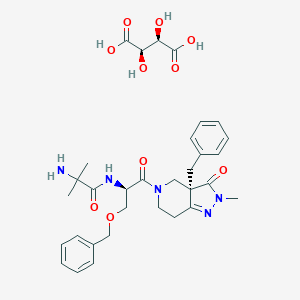

Thiazolo[3,2-a]pyrimidine derivatives, which can be synthesized from thiophene-based compounds like Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have been used as chemosensors for various metal ions . This makes the compound a potential candidate for the design of new chemosensors.

Synthetic Preparations

Ethyl 2-Hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations . This suggests its potential use in a wide range of chemical synthesis processes.

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3S2/c1-2-15-11(13)12(14,9-5-3-7-16-9)10-6-4-8-17-10/h3-8,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTVHSCRWQCIOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CS1)(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508122 |

Source

|

| Record name | Ethyl hydroxydi(thiophen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate | |

CAS RN |

28569-88-2 |

Source

|

| Record name | Ethyl hydroxydi(thiophen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)